Chloro(decyl)dimethylsilane
Overview
Description
Chloro(decyl)dimethylsilane is an organosilicon compound with the molecular formula C12H27ClSi. It is a colorless to almost colorless liquid that is sensitive to moisture and reacts rapidly with water and protic solvents . This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloro(decyl)dimethylsilane can be synthesized through the reaction of decylmagnesium bromide with dimethylchlorosilane. The reaction typically involves the use of an inert atmosphere, such as argon, to prevent moisture from interfering with the reaction. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of decyl alcohol with dimethylchlorosilane in the presence of a catalyst. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the product. The resulting mixture is then purified through distillation to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Chloro(decyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding silane derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form decyl-dimethylsilanol and hydrochloric acid.
Oxidation: It can be oxidized to form silanols or siloxanes under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and hexane.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.
Major Products:
Silanes: Formed through substitution reactions.
Scientific Research Applications
Chloro(decyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various silane derivatives.
Biology: Employed in the modification of surfaces for biological assays and immobilization of biomolecules.
Medicine: Utilized in the synthesis of silane-based drugs and drug delivery systems.
Industry: Applied in the production of silicone-based materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of chloro(decyl)dimethylsilane involves the formation of covalent bonds with nucleophilic groups on other molecules. This reactivity is due to the presence of the silicon-chlorine bond, which is highly susceptible to nucleophilic attack. The compound can modify surfaces by forming self-assembled monolayers, enhancing the properties of materials such as hydrophobicity and adhesion .
Comparison with Similar Compounds
Chloro(decyl)dimethylsilane is unique due to its specific alkyl chain length and reactivity. Similar compounds include:
Chloro(dimethyl)octylsilane: Has a shorter alkyl chain, resulting in different physical properties and reactivity.
Chloro(dimethyl)phenylsilane: Contains a phenyl group, which alters its reactivity and applications.
Chloro(dimethyl)dodecylsilane: Has a longer alkyl chain, affecting its solubility and surface modification properties
These comparisons highlight the versatility and specificity of this compound in various applications.
Properties
IUPAC Name |
chloro-decyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27ClSi/c1-4-5-6-7-8-9-10-11-12-14(2,3)13/h4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZGHBNDPINFKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885702 | |
Record name | Silane, chlorodecyldimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38051-57-9 | |
Record name | Chlorodecyldimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38051-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, chlorodecyldimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, chlorodecyldimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodecyldimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.857 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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